molecular formula C10H10O3 B14485240 Benzoic acid, 2-ethenyl-3-methoxy- CAS No. 64957-80-8

Benzoic acid, 2-ethenyl-3-methoxy-

Cat. No.: B14485240
CAS No.: 64957-80-8
M. Wt: 178.18 g/mol
InChI Key: BSYLKWSZBIICFY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-ethenyl-3-methoxy- is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethenyl group at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-ethenyl-3-methoxy- can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of benzoic acid, 2-ethenyl-3-methoxy- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-ethenyl-3-methoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-ethenyl-3-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-ethenyl-3-methoxy- involves its interaction with various molecular targets. The ethenyl group can undergo electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Similar structure but lacks the ethenyl group.

    3-Methoxybenzoic acid: Similar structure but with the methoxy group at a different position.

    2-Ethenylbenzoic acid: Similar structure but lacks the methoxy group

Properties

CAS No.

64957-80-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-ethenyl-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h3-6H,1H2,2H3,(H,11,12)

InChI Key

BSYLKWSZBIICFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C=C)C(=O)O

Origin of Product

United States

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